molecular formula C7H9BrClN B1271924 3-Bromobenzylamine hydrochloride CAS No. 39959-54-1

3-Bromobenzylamine hydrochloride

Cat. No. B1271924
CAS RN: 39959-54-1
M. Wt: 222.51 g/mol
InChI Key: UGEQUCUBWNAUJS-UHFFFAOYSA-N
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Description

3-Bromobenzylamine hydrochloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their properties and reactions can provide insight into the behavior and characteristics of 3-bromobenzylamine hydrochloride. For instance, 2-bromobenzylamines are mentioned as starting materials for the synthesis of 1,4-benzodiazepin-3-ones, indicating that bromobenzylamines can participate in coupling and cyclization reactions . Similarly, 3-bromopropylamine is used for the alkylation of cysteine residues in proteins, suggesting that brominated amines can be reactive towards nucleophilic centers in biological molecules .

Synthesis Analysis

The synthesis of related bromobenzylamine compounds involves various methods. For example, 2-bromobenzylamines are coupled with α-amino acids in the presence of a copper(I) iodide catalyst to yield benzodiazepines . This indicates that 3-bromobenzylamine hydrochloride could potentially be synthesized through similar coupling reactions with appropriate reagents and catalysts.

Molecular Structure Analysis

While the molecular structure of 3-bromobenzylamine hydrochloride is not directly analyzed in the provided papers, the structural studies of tris-2-bromobenzylamine provide some context. The crystal structure of tris-2-bromobenzylamine is solved, showing that it forms colorless cubes and is isostructural with its chloro analog . This suggests that 3-bromobenzylamine hydrochloride may also crystallize in a similar manner, although the exact structure would depend on the position of the bromine atom and the presence of the hydrochloride moiety.

Chemical Reactions Analysis

The reactivity of bromobenzylamine derivatives is highlighted in several papers. For instance, 3-bromopropylamine is used to alkylate cysteine residues, demonstrating its reactivity towards sulfur-containing amino acids . Additionally, the synthesis of 1,4-benzodiazepin-3-ones from 2-bromobenzylamines involves a cascade coupling/condensation process, indicating that bromobenzylamines can participate in complex reaction sequences .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromobenzylamine hydrochloride can be inferred from related compounds. For example, the gas chromatographic analysis of 3-bromo-4-hydroxybenzaldehyde suggests that brominated aromatic compounds can be separated and determined accurately using chromatographic techniques . The stability of 3-bromopropylamine derivatives under acid hydrolysis conditions used for amino acid analysis implies that 3-bromobenzylamine hydrochloride might also be stable under similar conditions . Furthermore, the analysis of tris-2-bromobenzylamine provides data on crystallographic parameters, which could be relevant for understanding the solid-state properties of 3-bromobenzylamine hydrochloride .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of N,N-Dimethyl-4-nitrobenzylamine : 3-Bromobenzylamine hydrochloride is utilized in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis in medicine, pesticides, and chemical industries. This process is noted for its low production cost, simple operation, short reaction time, and environmentally friendly approach (Wang Ling-ya, 2015).

  • Building Blocks for HIV Protease Inhibitors : The compound serves as a versatile synthetic intermediate in the preparation of hydroxyethylamine-based HIV protease inhibitors. These are achieved through the reaction of enantiomerically pure N,N-dibenzyl-alpha-amino aldehydes with specific reagents, yielding crystalline hydrochlorides used in inhibitor synthesis. The process is notable for not requiring hazardous reagents or chromatographic purifications (Pierre L. Beaulieu & Dominik Wernic, 1996).

Pharmaceutical Research

  • Synthesis of Antitumor Agents : 3-Bromobenzylamine hydrochloride is involved in the synthesis of novel antitumor agents. For example, the synthesis of 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, which shows promising therapeutic drug potential against cancer cell proliferation, is facilitated using this compound (Karunanidhi Murali, H. Sparkes, & K. Rajendra Prasad, 2017).

Chemical Analysis

  • Derivatization in Analysis : In the field of analytical chemistry, 3-Bromobenzylamine hydrochloride is used to derivatize compounds for analysis. For instance, it is used in the preparation of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, a compound that aids in the analysis of keto steroids via electron-capture GLC (G. A. Youngdale, 1976).

Safety And Hazards

3-Bromobenzylamine hydrochloride may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. It is harmful if swallowed or in contact with skin . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-bromophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEQUCUBWNAUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369312
Record name 3-Bromobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzylamine hydrochloride

CAS RN

39959-54-1
Record name 3-Bromobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzylamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
WR Meindl, E Von Angerer… - Journal of medicinal …, 1984 - ACS Publications
… (19, MIC 10.2 pg/mL, M.tuberculosis H 37 Ra), and N-methyl-3-bromobenzylamine hydrochloride (29, MIC 19.2 pg/mL, M. tuberculosis H 37 Ra). In the series of benzylamines with the …
Number of citations: 72 pubs.acs.org
HN Ikome, F Ntie-Kang, MN Ngemenya, Z Tu… - Chemistry Central …, 2016 - Springer
… Equimolar quantities of each 7d–e and 3-bromobenzylamine hydrochloride were weighed in a round bottom flask. Added into the flask was THF (15 mL), equimolar quantity of LiBH 4 …
Number of citations: 2 link.springer.com
C Loc'h, K Mardon, H Valette, C Brutesco… - Nuclear medicine and …, 1994 - Elsevier
… 3-Bromobenzylamine hydrochloride and cyanamide were obtained from Aldrich. MIBG was a generous gift from CIS Bio-International (Dr Saccavini). All other chemicals used were of …
Number of citations: 67 www.sciencedirect.com
AC Donovan, JF Valliant - Nuclear medicine and biology, 2008 - Elsevier
… 3-Bromobenzylamine hydrochloride (3.60 g, 16.2 mmol) was suspended in CH 2 Cl 2 (25 ml), and the solution was extracted three times with 10% aqueous sodium carbonate. The …
Number of citations: 20 www.sciencedirect.com
PR Reddy, V Balraju, GR Madhavan, B Banerji… - Tetrahedron letters, 2003 - Elsevier
… The acid 5 was coupled with 3-bromobenzylamine hydrochloride ( i BuOCOCl–Et 3 N) to give the peptide 6 which on deprotection (CF 3 CO 2 H–CH 2 Cl 2 ) of t-BOC followed by …
Number of citations: 45 www.sciencedirect.com
K Doležal, I Popa, V Kryštof, L Spíchal… - Bioorganic & medicinal …, 2006 - Elsevier
To study the structure–activity relationships of aromatic cytokinins, the cytokinin activity at both the receptor and cellular levels, as well as CDK inhibitory and anticancer properties of 38 …
Number of citations: 161 www.sciencedirect.com
B Saha, D Das, B Banerji, J Iqbal - Tetrahedron letters, 2002 - Elsevier
… , 1 equiv., 2.0 mmol) and benzylamine (0.22 mL, 0.21 g, 1 equiv., 2.0 mmol) or 3-bromobenzylamine (generated prior to the reaction by neutralising 3-bromobenzylamine hydrochloride (…
Number of citations: 28 www.sciencedirect.com
S Tchilibon, BV Joshi, SK Kim, HT Duong… - Journal of medicinal …, 2005 - ACS Publications
… 3-Bromobenzylamine hydrochloride (122 mg, 0.55 mml) was added to a solution of 38 (50 mg, 0.12 mmol) and triethylamine (1 mL) in methanol (3 mL). The mixture was stirred at room …
Number of citations: 116 pubs.acs.org
H Vylíčilová, A Husičková, L Spíchal, J Srovnal… - Phytochemistry, 2016 - Elsevier
Cytokinins are plant hormones with biological functions ranging from coordination of plant growth and development to the regulation of senescence. A series of 2-chloro-N 6 -(…
Number of citations: 30 www.sciencedirect.com
P Panchaud, T Bruyère, AC Blumstein… - Journal of medicinal …, 2017 - ACS Publications
… Prepared according to General Procedure 1 from 3-bromobenzylamine hydrochloride 18b (25.0 g, 112 mmol) at 70 C for 2 h. Concentration under reduced pressure gave 19b as an …
Number of citations: 79 pubs.acs.org

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